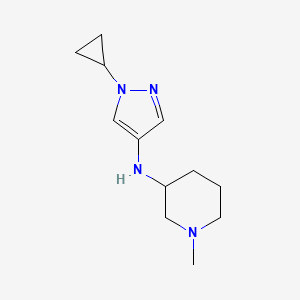
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazole ring and a piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperidine Moiety: The final step involves the coupling of the pyrazole derivative with a piperidine derivative. This can be done using amination reactions, where the amine group of the piperidine reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the pyrazole ring or cyclopropyl group.
Substitution: Substituted derivatives at the pyrazole or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a ligand for various receptors and enzymes. It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Cyclopropyl-1H-pyrazol-4-yl)-1-methylpiperidin-3-amine: shares similarities with other pyrazole derivatives and piperidine-containing compounds. Examples include:
Uniqueness
What sets this compound apart is its combined structural features, which confer unique chemical and biological properties. The presence of both a cyclopropyl group and a piperidine moiety in the same molecule allows for diverse interactions and reactivity, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
N-(1-cyclopropylpyrazol-4-yl)-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-15-6-2-3-10(8-15)14-11-7-13-16(9-11)12-4-5-12/h7,9-10,12,14H,2-6,8H2,1H3 |
InChI-Schlüssel |
BFULIVNIAZKLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)NC2=CN(N=C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


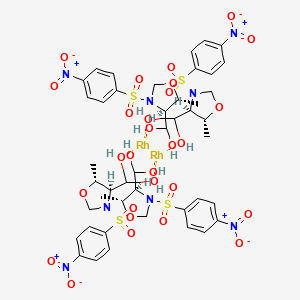
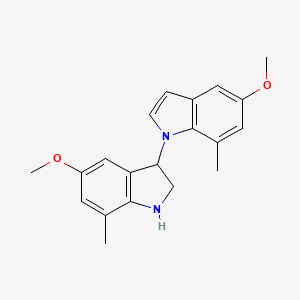

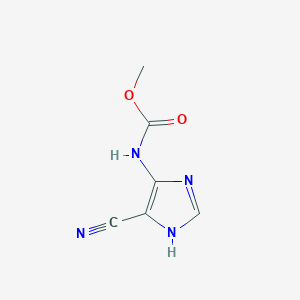
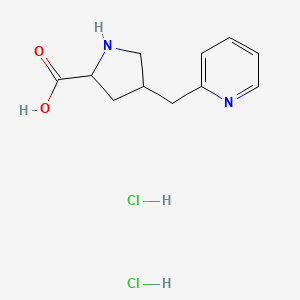
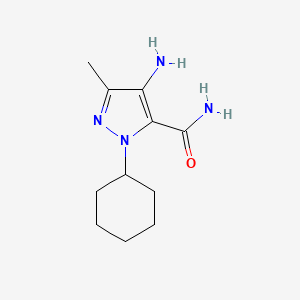
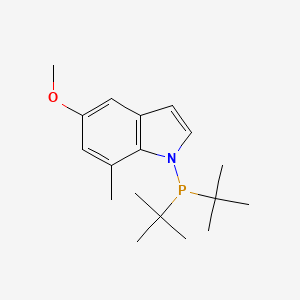
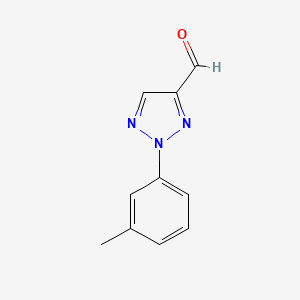
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
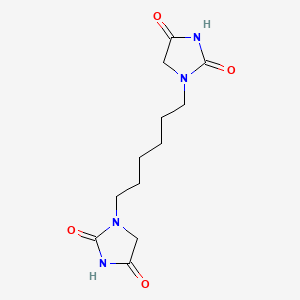
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
